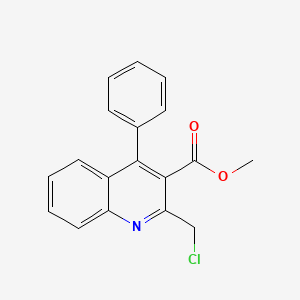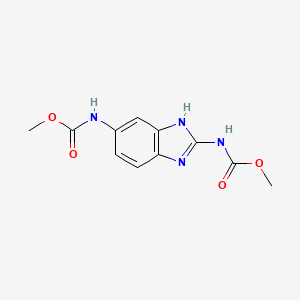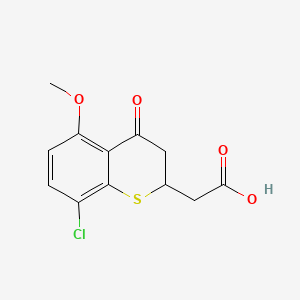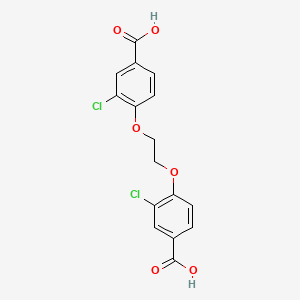
4,4'-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid is an organic compound with the molecular formula C16H12Cl2O6 It is a derivative of benzoic acid, where two benzoic acid molecules are connected via an ethylene glycol linker, and each benzoic acid moiety is substituted with a chlorine atom at the 3-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid typically involves the reaction of 3-chlorobenzoic acid with ethylene glycol in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction proceeds through the formation of an ester intermediate, which is subsequently hydrolyzed to yield the desired bis-benzoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoic acid derivatives.
科学研究应用
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用机制
The mechanism of action of 4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid involves its interaction with molecular targets such as enzymes or receptors. The ethylene glycol linker and chlorine substituents may influence the compound’s binding affinity and specificity. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling, leading to various biological effects.
相似化合物的比较
Similar Compounds
4,4’-(1,2-Ethanediylbis(oxy))bis(benzoic acid): Similar structure but without chlorine substituents.
4,4’-(1,2-Ethanediylbis(oxy))bis(2-chlorobenzoic acid): Chlorine substituents at the 2-position instead of the 3-position.
4,4’-(1,2-Ethanediylbis(oxy))bis(4-chlorobenzoic acid): Chlorine substituents at the 4-position.
Uniqueness
4,4’-(1,2-Ethanediylbis(oxy))bis(3-chlorobenzoic) acid is unique due to the specific positioning of chlorine atoms at the 3-position, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other similar compounds and may confer unique properties and applications.
属性
CAS 编号 |
57101-71-0 |
|---|---|
分子式 |
C16H12Cl2O6 |
分子量 |
371.2 g/mol |
IUPAC 名称 |
4-[2-(4-carboxy-2-chlorophenoxy)ethoxy]-3-chlorobenzoic acid |
InChI |
InChI=1S/C16H12Cl2O6/c17-11-7-9(15(19)20)1-3-13(11)23-5-6-24-14-4-2-10(16(21)22)8-12(14)18/h1-4,7-8H,5-6H2,(H,19,20)(H,21,22) |
InChI 键 |
BLTVSIJVJFEGQK-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)O)Cl)OCCOC2=C(C=C(C=C2)C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


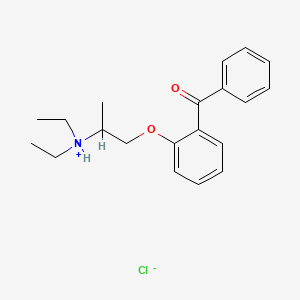
![4-[2-[(2-Hydroxypropyl)amino]ethyl]-alpha-methylpiperazine-1-ethanol](/img/structure/B13767018.png)
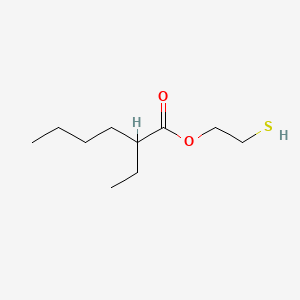
![Benzenesulfonic acid, 2,5-bis[(4-aminobenzoyl)amino]-, monosodium salt](/img/structure/B13767039.png)
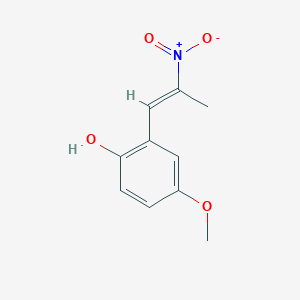
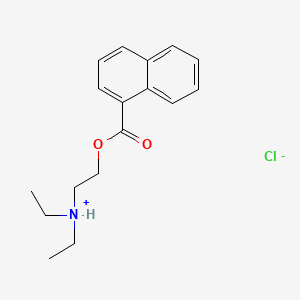
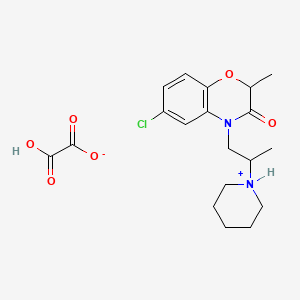
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)
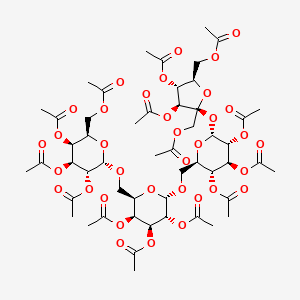
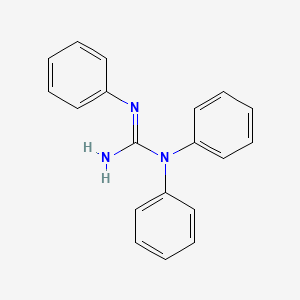
![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)
